1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid
Overview
Description
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is a heterocyclic compound that features an imidazole ring fused with a pyrazole ring. This compound is known for its diverse chemical and biological properties, making it a valuable synthon in the development of new drugs and materials.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have diverse bioactivities, suggesting potential targets could be within antimicrobial, anticancer, and anti-inflammatory pathways .
Mode of Action
It has been reported that the compound can be selectively functionalized using a br/mg-exchange, as well as regioselective magnesiations and zincations with tmp-bases . This suggests that the compound may interact with its targets through covalent bonding, leading to changes in the targets’ function .
Biochemical Pathways
Given the broad range of bioactivities associated with similar compounds, it is likely that multiple pathways could be affected .
Result of Action
It has been reported that a substitution of the indole ring with a 1h-imidazo[1,2-b]pyrazole results in significantly improved solubility in aqueous media . This suggests that the compound may have potential applications in improving the solubility of other compounds.
Biochemical Analysis
Biochemical Properties
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid plays a pivotal role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves the enzyme cyclooxygenase (COX), where this compound acts as an inhibitor, thereby modulating the production of prostaglandins and reducing inflammation. Additionally, this compound has been shown to bind to certain protein kinases, altering their phosphorylation states and affecting downstream signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative properties by inducing cell cycle arrest and promoting apoptosis. It influences cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and reduced cellular proliferation . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in decreased ATP production and altered metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as COX and protein kinases, inhibiting their activity. This binding is often facilitated by hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and altering their binding to DNA . These molecular interactions lead to changes in cellular function and overall biochemical pathways.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been extensively studied. Over time, this compound exhibits a gradual decrease in activity due to hydrolysis and oxidation. In in vitro studies, the long-term effects of this compound on cellular function include sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have shown that the compound’s effects are dose-dependent and can vary with the duration of exposure.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits minimal toxicity and effectively modulates biochemical pathways. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . Threshold effects are also evident, where a certain dosage is required to achieve significant therapeutic outcomes without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, the compound can localize to various organelles, including the nucleus and mitochondria, where it exerts its biochemical effects . The distribution of this compound is influenced by its physicochemical properties, such as solubility and lipophilicity.
Subcellular Localization
This compound exhibits distinct subcellular localization patterns. It is often found in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate their activity. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular localization is critical for its function and overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid typically involves the use of a Br/Mg-exchange, regioselective magnesiations, and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles. These reactions are carried out under controlled conditions to ensure the selective functionalization of the imidazo[1,2-b]pyrazole scaffold .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-b]pyrazole derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a potential candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Industry: Used in the development of new materials, such as dyes for solar cells and other optical applications.
Comparison with Similar Compounds
- 1H-Imidazo[1,2-B]pyrazole-5-carboxylic acid
- 1H-Imidazo[1,2-B]pyrazole-3-carboxylic acid
- 1H-Imidazo[1,2-B]pyrazole-4-carboxylic acid
Uniqueness: 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to undergo selective functionalization and its diverse range of applications make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
5H-imidazo[1,2-b]pyrazole-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-3-8-9-2-1-7-5(4)9/h1-3,8H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXZGPGBGDRPCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=N1)C(=CN2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90443023 | |
Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135830-13-6 | |
Record name | 1H-IMIDAZO[1,2-B]PYRAZOLE-7-CARBOXYLIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90443023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1H-Imidazo[1,2-B]pyrazole-7-carboxylic acid derivatives potentially effective against melanoma, including Vemurafenib-resistant melanoma?
A1: The research article focuses on two specific derivatives of this compound:
Q2: How does the formulation of a hydrogel impact the delivery and efficacy of this compound derivative 4I?
A2: The researchers developed a hydrogel formulation (R4HG-4I) using a synthesized antibacterial resin (R4) to deliver 4I directly to the skin []. This hydrogel exhibits desirable characteristics like high porosity (85%), excellent swelling capability (552%), and a sustained release profile for 4I, primarily governed by diffusion []. These properties are crucial for topical applications, potentially enhancing drug penetration and prolonging its effect at the target site. This targeted delivery approach could potentially minimize systemic exposure and side effects while improving treatment efficacy.
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